Picomolar MetAP2 Inhibition vs. Structurally Related 3-Anilino-5-benzylthio-1,2,4-triazoles
5-(4-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine (registered as BDBM17365) inhibits human MetAP2 with a Ki of 0.070 nM, representing low picomolar potency [1]. This value places it among the most potent compounds within the 3-anilino/amino-5-benzylthio-1,2,4-triazole series, where the general potency range reported for optimized inhibitors is 50–100 pM [2]. The structural prerequisite for this activity is the specific combination of the 4-methylphenyl substituent on the amino group and the unsubstituted benzylthio group at C3, as methylation of triazole nitrogens has been demonstrated to be deleterious to potency [2].
| Evidence Dimension | Enzyme inhibition constant (Ki) against human MetAP2 |
|---|---|
| Target Compound Data | Ki = 0.070 nM (70 pM) |
| Comparator Or Baseline | Class-optimized compounds (e.g., compound 103 with 2-isopropylphenyl and furanylmethyl substituents) achieve Ki values of 50–100 pM [2] |
| Quantified Difference | Target compound potency is within the upper range of the most optimized class members |
| Conditions | Recombinant human MetAP2 enzyme assay, pH 7.5, 2 °C, substrate Met-AMC [1] |
Why This Matters
This data demonstrates that this specific substitution pattern is capable of achieving the same picomolar potency tier as the series' very best compounds, making it a valid and potent chemical probe for MetAP2-mediated angiogenesis studies.
- [1] BindingDB. Ki Summary for BDBM17365: Methionine aminopeptidase 2 inhibitor. Accessed 2026. View Source
- [2] Marino, J.P., et al. Highly potent inhibitors of methionine aminopeptidase-2 based on a 1,2,4-triazole pharmacophore. J. Med. Chem. 2007, 50, 3777–3785. View Source
